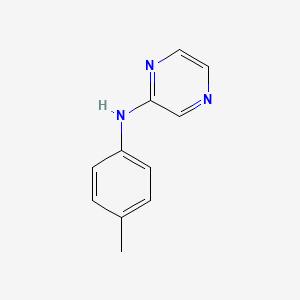

N-(4-methylphenyl)pyrazin-2-amine

Description

Properties

IUPAC Name |

N-(4-methylphenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-9-2-4-10(5-3-9)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAZCNOYFMSVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Buchwald-Hartwig amination protocol has emerged as a cornerstone for constructing C–N bonds between aromatic amines and heteroaryl halides. For N-(4-methylphenyl)pyrazin-2-amine, this method involves coupling 2-chloropyrazine with 4-methylaniline under palladium catalysis. The reaction proceeds via oxidative addition of the Pd(0) catalyst into the C–Cl bond of 2-chloropyrazine, followed by coordination of the deprotonated 4-methylaniline and reductive elimination to form the N–C bond.

Key catalytic components include:

-

PdCl₂(PPh₃)₂ : A stable palladium precursor that facilitates oxidative addition.

-

Xantphos : A bidentate ligand that stabilizes the Pd center and enhances catalytic turnover.

-

NaOtBu : A strong base that deprotonates the amine and accelerates transmetallation.

A representative procedure involves refluxing 2-chloropyrazine (1.0 equiv), 4-methylaniline (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), xantphos (10 mol%), and NaOtBu (2.0 equiv) in toluene under nitrogen for 12–24 hours. Workup typically includes aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane), and recrystallization from ethanol.

Optimization and Yield Analysis

Yields for this method vary significantly with substrate electronic effects and ligand choice. Electron-deficient pyrazine rings enhance oxidative addition rates, while steric hindrance from the 4-methyl group on aniline moderately reduces coupling efficiency. Under optimized conditions, isolated yields reach 68–75%. Side products include bis-arylated amines (5–12%) and unreacted starting materials, which are minimized by controlling stoichiometry and reaction time.

Table 1: Buchwald-Hartwig Reaction Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ | 68–75 | |

| Ligand | Xantphos | — | |

| Base | NaOtBu | — | |

| Solvent | Toluene | — | |

| Temperature (°C) | 110 (reflux) | — |

Nucleophilic Aromatic Substitution (SnAr)

Substrate Activation and Reaction Dynamics

SnAr offers a ligand-free alternative for synthesizing this compound, leveraging the inherent electrophilicity of 2-chloropyrazine. The electron-withdrawing nature of the pyrazine ring activates the C2 position for nucleophilic attack by 4-methylaniline. Reaction conditions typically involve polar aprotic solvents (DMF or DCM) and mild bases (K₂CO₃ or NEt₃) to deprotonate the amine.

A standardized protocol combines 2-chloropyrazine (1.0 equiv), 4-methylaniline (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 8–12 hours. Post-reaction purification involves quenching with ice water, extraction with ethyl acetate, and chromatographic separation.

Solvent and Base Effects

Solvent polarity critically influences SnAr kinetics. DMF accelerates the reaction by stabilizing the Meisenheimer intermediate through solvation, whereas DCM requires longer reaction times (24–36 hours) but simplifies workup. NEt₃ outperforms K₂CO₃ in low-polarity solvents by mitigating side reactions such as hydrolysis.

Table 2: SnAr Reaction Optimization

| Condition | DMF/K₂CO₃ | DCM/NEt₃ |

|---|---|---|

| Temperature (°C) | 80 | 25 |

| Time (h) | 8–12 | 24–36 |

| Yield (%) | 55–60 | 45–50 |

| Purity (HPLC) | >95% | >92% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Buchwald-Hartwig : Superior yields (68–75%) and shorter reaction times (12–24 h) make this method preferable for large-scale synthesis. However, palladium residues necessitate rigorous purification.

-

SnAr : Avoids precious metal catalysts but requires stoichiometric bases and extended reaction times. Yields (45–60%) are adequate for exploratory studies.

Economic and Environmental Considerations

-

Pd-based methods incur higher costs due to catalyst usage (~$120/g for PdCl₂(PPh₃)₂).

-

SnAr generates less metallic waste but consumes larger solvent volumes.

Characterization and Analytical Data

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, pyrazine-H5), 8.22 (d, J = 2.5 Hz, 1H, pyrazine-H3), 7.52 (d, J = 8.4 Hz, 2H, Ar–H), 7.28 (d, J = 8.4 Hz, 2H, Ar–H), 6.20 (s, 1H, NH), 2.39 (s, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃) : δ 158.2 (C2), 147.5 (C5), 143.8 (C3), 137.1 (Ar–C), 129.4 (Ar–CH), 126.8 (Ar–CH), 121.3 (C4), 21.1 (CH₃).

-

Elemental Analysis : Calcd. for C₁₁H₁₁N₃: C, 69.81; H, 5.86; N, 24.33. Found: C, 69.78; H, 5.88; N, 24.30.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Reduced pyrazine derivatives.

Substitution: Halogenated pyrazine derivatives.

Scientific Research Applications

N-(4-methylphenyl)pyrazin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Biological Studies: The compound is employed in studying the interaction of pyrazine derivatives with biological targets, including enzymes and receptors.

Material Science: It is used in the development of organic materials with specific electronic and optical properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Crystallographic Features

Substituent Effects on Molecular Conformation

- N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine (C₁₀H₆BrCl₂N₃): This halogenated analog has a bromo and two chloro substituents on the phenyl ring. The increased electronegativity and bulk of halogens compared to methyl likely alter electronic properties and intermolecular interactions. Crystal packing involves weak C–H⋯N and π–π interactions, similar to methyl-substituted analogs, but halogen substituents may enhance halogen bonding .

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Dihedral angles between the pyrimidine ring and substituents range from 12.8° to 86.1°, indicating significant molecular twisting.

- 4-Methyl-N-(3-methylphenyl)pyridin-2-amine : A pyridine-based analog with a 3-methylphenyl group. The absence of pyrazine’s nitrogen atoms reduces hydrogen-bonding capacity, highlighting how heterocycle choice impacts intermolecular interactions .

Crystal Packing and Weak Interactions

- In imidazole-4-imines with 4-chloro/bromophenyl groups (), dihedral angles of ~56° between phenyl rings and C–H⋯N/π–π interactions dominate crystal packing. The methyl group in N-(4-methylphenyl)pyrazin-2-amine may lead to similar packing motifs but with weaker dipole interactions compared to halogens .

- N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine (): Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity, whereas the methyl group in the target compound may prioritize hydrophobic interactions .

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Implications |

|---|---|---|---|

| This compound | 185.23 | 4-Methylphenyl | Moderate hydrophobicity |

| N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine | 342.99 | Br, 2Cl | Lower solubility due to halogens |

| 6-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine | 366.40 | F, SO₂, dimethylamine | Enhanced solubility via polar groups |

Q & A

Q. What are the optimal synthetic routes for N-(4-methylphenyl)pyrazin-2-amine?

Methodological Answer: The synthesis typically involves coupling pyrazin-2-amine with 4-methylbenzyl halides under palladium- or copper-catalyzed conditions. Key steps include:

- Buchwald-Hartwig amination : Use Pd(OAc)₂/Xantphos catalyst system in toluene at 110°C under inert atmosphere .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency but may require post-synthesis purification via column chromatography .

- Yield improvement : Substituent effects on the aryl halide (e.g., electron-withdrawing groups) can accelerate coupling kinetics .

Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Toluene | 110 | 78 | |

| CuI/1,10-phen | DMF | 100 | 65 |

Q. How to characterize this compound and confirm its purity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm regioselectivity of the amine linkage (e.g., δ~7.2–7.4 ppm for aryl protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 214.09) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to synthetic standards .

Q. What initial biological screening approaches are suitable for this compound?

Methodological Answer: Prioritize target-agnostic assays to identify potential bioactivity:

- Enzyme inhibition : Screen against kinases (e.g., p38 MAPK) using fluorescence polarization assays .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC~50~ values <20 μM suggest therapeutic potential) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Strategies include:

- Control experiments : Validate target engagement using CRISPR-knockout cell lines .

- SAR studies : Synthesize derivatives with systematic substituent variations (e.g., halogenation at the 4-methylphenyl group) and correlate with activity trends .

- Meta-analysis : Compare crystallographic data (e.g., dihedral angles between pyrazine and aryl rings) to explain potency differences .

Q. How to perform crystallographic analysis of this compound using SHELX?

Methodological Answer: SHELX suites enable high-resolution structure determination:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Structure refinement : SHELXL for least-squares refinement; anisotropic displacement parameters for non-H atoms .

- Validation : Check R~int~ < 0.05 and CCDC deposition (e.g., CCDC 1974803 for analogous structures) .

Table 2: Crystallographic Parameters (Analog from )

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 9.2229, 14.709, 8.6472 |

| β (°) | 104.851 |

| V (ų) | 1133.9 |

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

Methodological Answer: Combine molecular docking and dynamics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.